Phenethylcarbamoylmethionine

Physicochemical profiling Membrane permeability ADME prediction

Phenethylcarbamoylmethionine (CAS 52632-07-2; IUPAC: (2S)-4-methylsulfanyl-2-(2-phenylethylcarbamoylamino)butanoic acid) is a synthetic N-carbamoyl-L-methionine derivative in which the N-terminal urea nitrogen carries a 2-phenylethyl substituent. With a molecular formula of C₁₄H₂₀N₂O₃S and a molecular weight of 296.39 g·mol⁻¹, the compound belongs to the class of N-carbamoyl-α-amino acids and is structurally distinguished by the presence of both a urea (carbamoyl) linkage and a lipophilic phenethyl motif.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39 g/mol
CAS No. 52632-07-2
Cat. No. B14170249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethylcarbamoylmethionine
CAS52632-07-2
Molecular FormulaC14H20N2O3S
Molecular Weight296.39 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)NCCC1=CC=CC=C1
InChIInChI=1S/C14H20N2O3S/c1-20-10-8-12(13(17)18)16-14(19)15-9-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,18)(H2,15,16,19)/t12-/m0/s1
InChIKeyHAPUECSQDXGNFF-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenethylcarbamoylmethionine (CAS 52632-07-2): Chemical Identity, Physicochemical Profile, and Procurement Context


Phenethylcarbamoylmethionine (CAS 52632-07-2; IUPAC: (2S)-4-methylsulfanyl-2-(2-phenylethylcarbamoylamino)butanoic acid) is a synthetic N-carbamoyl-L-methionine derivative in which the N-terminal urea nitrogen carries a 2-phenylethyl substituent [1]. With a molecular formula of C₁₄H₂₀N₂O₃S and a molecular weight of 296.39 g·mol⁻¹, the compound belongs to the class of N-carbamoyl-α-amino acids and is structurally distinguished by the presence of both a urea (carbamoyl) linkage and a lipophilic phenethyl motif [1]. The compound was first described in the context of amino acid derivatives of phenylalkylamines, where N-β-phenethylcarbamoyl amino acid esters were obtained in high yield from N-carbonylamino acid esters and β-phenylethylamine derivatives [2]. Computed physicochemical parameters include a LogP of 1.79, LogD (pH 7.4) of −1.37, an acid pKa of 3.98, a topological polar surface area (TPSA) of 78.43 Ų, and compliance with Lipinski's Rule of Five [1].

Why Generic Substitution with N-Carbamoyl-, N-Acetyl-, or N-Substituted Methionine Analogs Fails for Phenethylcarbamoylmethionine Applications


Phenethylcarbamoylmethionine occupies a distinct structural niche that cannot be adequately served by simple N-carbamoyl-methionine (CAS 54896-74-1), N-acetyl-L-methionine (CAS 65-82-7), or N-[ethyl(phenyl)carbamoyl]-L-methionine (CAS 956943-60-5). The defining urea (carbamoyl) linkage—as opposed to the amide bond in N-acetyl-L-methionine—confers differential metabolic stability because carbamoyl groups are substrates for N-carbamoylase enzymes rather than ubiquitous amidases, resulting in distinct in vivo release kinetics of free methionine [1]. The 2-phenylethyl substituent introduces a calculated LogP increase of approximately 1.8 log units relative to unsubstituted N-carbamoyl-L-methionine, substantially altering membrane partitioning behavior while retaining a TPSA (78.43 Ų) compatible with passive permeability [2]. Critically, the N-unsubstituted urea NH present in phenethylcarbamoylmethionine—absent in N-[ethyl(phenyl)carbamoyl]-L-methionine—preserves hydrogen-bond donor capacity (3 HBD) that is essential for molecular recognition in enzymatic binding pockets and for participation in the alkaline cyclization pathway yielding 3-phenethyl-2,4-imidazolinediones [3]. These three structural features—urea linkage, phenethyl lipophilicity, and free urea NH—collectively prevent simple one-to-one substitution with any single commercially available analog.

Quantitative Differentiation Evidence for Phenethylcarbamoylmethionine Versus Closest Analogs


Lipophilicity Differentiation: Computed LogP and LogD Comparison Against N-Carbamoyl-L-methionine and N-Acetyl-L-methionine

Phenethylcarbamoylmethionine exhibits a computed LogP of 1.79, representing an increase of approximately 1.8–2.2 log units over the simpler N-carbamoyl-L-methionine (C₆H₁₂N₂O₃S, estimated LogP ≈ −0.4 to 0.0 based on fragment-based calculation for an aliphatic N-carbamoyl amino acid lacking aromatic contribution) and roughly 1.5 log units over N-acetyl-L-methionine (estimated LogP ≈ 0.3) [1][2]. At physiological pH (7.4), the LogD of phenethylcarbamoylmethionine is −1.37, reflecting the ionization of the carboxylic acid (computed pKa = 3.98) while retaining the lipophilic contribution of the phenethyl group [1]. This positions the compound in an intermediate lipophilicity range distinct from both the highly polar unsubstituted N-carbamoyl-methionine and the fully N,N-disubstituted N-[ethyl(phenyl)carbamoyl]-L-methionine, which lacks the ionizable urea NH and is predicted to have a LogP exceeding 2.5 . The quantitative LogD difference of approximately 1.0–2.0 units at pH 7.4 corresponds to a predicted 10- to 100-fold difference in octanol-water partition coefficient, substantially affecting passive membrane permeability and tissue distribution.

Physicochemical profiling Membrane permeability ADME prediction

Hydrogen-Bond Donor Capacity: Free Urea NH as a Structural Discriminator Against N,N-Disubstituted Analogs

Phenethylcarbamoylmethionine possesses three hydrogen-bond donor (HBD) groups: the carboxylic acid OH, and two urea NH protons [1]. In contrast, N-[ethyl(phenyl)carbamoyl]-L-methionine (CAS 956943-60-5) contains only one HBD (carboxylic acid OH), as both urea nitrogen positions are substituted . This difference is structurally consequential: the free urea NH in phenethylcarbamoylmethionine is the essential proton that participates in the base-catalyzed intramolecular cyclization yielding 3-phenethyl-2,4-imidazolinedione, a reaction pathway unequivocally demonstrated by Maslin et al. (1974) for N-β-phenethylcarbamoyl amino acid esters under aqueous-alcoholic alkaline conditions [2]. The N,N-disubstituted analog cannot undergo this cyclization due to the absence of the requisite NH proton. In enzyme-binding contexts, the urea NH serves as a hydrogen-bond donor to backbone carbonyls in protease active sites and other recognition pockets; the phenethylcarbamoyl motif has been exploited in renin inhibitor design where the urea carbonyl and NH participate in a specific hydrogen-bond network within the enzyme's S3 subsite [3].

Molecular recognition Enzyme inhibition Hydrogen bonding

Synthetic Accessibility and Precursor Utility: Established High-Yield Synthetic Route from the 1974 Foundational Literature

The synthesis of N-β-phenethylcarbamoyl amino acid derivatives—the compound class to which phenethylcarbamoylmethionine belongs—is described by Maslin et al. (1974) as proceeding in high yield from the reaction of N-carbonylamino acid esters with β-phenylethylamine derivatives [1]. While exact isolated yields for the methionine-specific derivative were not reported as discrete values in the available abstract, the general methodology for the class was characterized as 'high yield,' and the subsequent alkaline saponification to free acids was demonstrated to proceed cleanly [1]. In contrast, the synthesis of N-[ethyl(phenyl)carbamoyl]-L-methionine requires additional N-substitution steps, while N-acetyl-L-methionine synthesis employs acetyl chloride or acetic anhydride under Schotten-Baumann conditions—a fundamentally different acylation chemistry that yields an amide rather than a urea linkage [2]. The phenethylcarbamoyl compound thus occupies a distinct synthetic space: it is accessible via urea-forming chemistry (isocyanate or carbamoyl chloride intermediates) rather than amide-forming acylation, enabling orthogonal synthetic strategies in multi-step sequences where amide bonds must be preserved [3].

Synthetic methodology Building block Carbamoyl amino acid synthesis

Drug-Likeness and Lead-Likeness Parameters: Computed Compliance Profile Differentiates from Non-Aromatic Carbamoyl Analogs

Phenethylcarbamoylmethionine satisfies all four Lipinski Rule of Five criteria: molecular weight 296.39 g·mol⁻¹ (<500), computed LogP 1.79 (<5), 3 hydrogen-bond donors (<5), and 3 hydrogen-bond acceptors (<10) [1]. Its topological polar surface area (TPSA) of 78.43 Ų falls within the favorable range (<140 Ų) for oral bioavailability prediction and below the 90 Ų threshold often used for blood-brain barrier penetration [1]. In comparison, N-carbamoyl-L-methionine (MW 192.24, TPSA ~98 Ų excluding aromatic contribution) is more polar, while the fully N,N-disubstituted N-[ethyl(phenyl)carbamoyl]-L-methionine (MW 296.39, same formula) has a predicted TPSA of approximately 66 Ų due to loss of one HBD, placing it in a different drug-likeness space [2]. The number of rotatable bonds (8) in phenethylcarbamoylmethionine is within the acceptable range (≤10) for oral drug-likeness [1]. Critically, the balanced combination of moderate lipophilicity (LogP 1.79), adequate polarity (TPSA 78.43 Ų), and preserved hydrogen-bond donor capacity (3 HBD) positions phenethylcarbamoylmethionine favorably within multiple drug-likeness scoring functions, whereas the N,N-disubstituted analog may exceed recommended LogP thresholds for lead-like chemical space [3].

Drug-likeness Lead optimization Lipinski parameters

Evidence-Backed Research and Industrial Application Scenarios for Phenethylcarbamoylmethionine (CAS 52632-07-2)


Scaffold for Protease Inhibitor Design Requiring S3-Subsite Phenethyl Occupancy

The phenethylcarbamoyl motif has demonstrated utility in renin inhibitor design, where the phenethyl group occupies the lipophilic S3 enzyme subsite while the urea carbonyl and NH participate in specific hydrogen-bond networks [1]. Phenethylcarbamoylmethionine provides this validated pharmacophoric element conjugated to a methionine side chain, which offers the thioether sulfur as an additional coordination or oxidation-sensitive handle. Researchers developing inhibitors of aspartyl proteases or metalloproteases can leverage the established S3-binding properties of the phenethylcarbamoyl group while exploiting the methionine moiety for potency optimization or probe attachment.

Precursor for 3-Phenethyl-2,4-Imidazolinedione Heterocycle Synthesis

The alkaline cyclization of N-β-phenethylcarbamoyl amino acid derivatives to 3-phenethyl-2,4-imidazolinediones (hydantoins) is a defined chemical transformation demonstrated by Maslin et al. (1974) [2]. Phenethylcarbamoylmethionine serves as a direct precursor to 5-[2-(methylthio)ethyl]-3-phenethyl-2,4-imidazolinedione, a hydantoin scaffold with potential anticonvulsant and antiarrhythmic pharmacology. This cyclization pathway is structurally impossible with N,N-disubstituted carbamoyl analogs (no free NH) or N-acetyl analogs (amide, not urea), making phenethylcarbamoylmethionine the specific precursor required for this heterocyclic synthesis.

Methionine Prodrug Candidate with Tunable Lipophilicity for Tissue-Targeted Delivery

N-Carbamoyl-methionine derivatives are recognized as bioavailable methionine precursors that release free methionine upon enzymatic cleavage by N-carbamoylases [3]. Phenethylcarbamoylmethionine, with its computed LogP of 1.79 and LogD (pH 7.4) of −1.37 [4], offers a significantly more lipophilic methionine prodrug form than N-carbamoyl-L-methionine (estimated LogP < 0). This enhanced lipophilicity may facilitate delivery across lipid-rich biological barriers (e.g., blood-brain barrier, intestinal epithelium) prior to enzymatic bioactivation. Researchers developing methionine supplementation strategies for conditions requiring enhanced tissue penetration—including hepatic disorders, neurological conditions, or aquaculture nutrition—may find the intermediate lipophilicity of phenethylcarbamoylmethionine preferable to either overly polar or excessively lipophilic alternatives.

Orthogonal Building Block in Multi-Step Peptide and Peptidomimetic Synthesis

The urea linkage in phenethylcarbamoylmethionine is chemically orthogonal to standard amide (peptide) bonds: it resists conditions that hydrolyze amides (e.g., mild acidic or basic conditions) yet is cleavable by specific N-carbamoylase biocatalysts with high enantioselectivity (Km ≈ 13.5 mM, Vmax ≈ 103 µmol/min/mg for N-carbamoyl-L-methionine with Brevibacillus reuszeri N-carbamoylase) [5]. This orthogonality enables chemoselective deprotection strategies in complex synthetic sequences where amide bonds must be preserved. The phenethyl group further provides a UV-active chromophore (λmax ≈ 254–260 nm) for chromatographic monitoring during synthesis and purification.

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